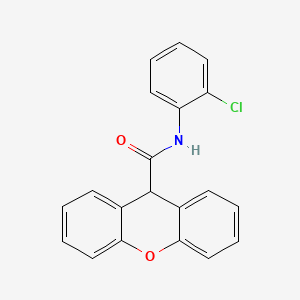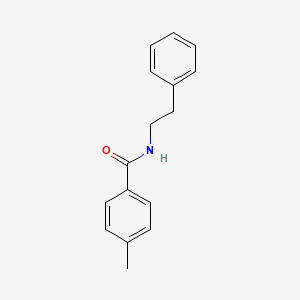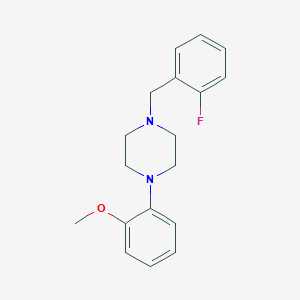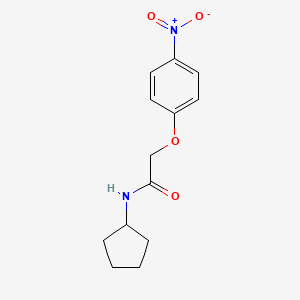
N-(2-chlorophenyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, refractive index, density, and others .Applications De Recherche Scientifique
Synthesis and Properties of Novel Aromatic Polyamides
Researchers have developed novel monomers related to xanthene derivatives, leading to the synthesis of polyamides containing xanthene cardo groups. These polyamides exhibit high glass transition temperatures, decomposition temperatures, and char yields, making them suitable for applications requiring materials with excellent thermal stability and mechanical properties. The solubility of these polymers in polar solvents and their ability to form transparent, flexible, and tough films further highlight their potential in various technological applications (Sheng et al., 2009).
Organosoluble and Optically Transparent Polyamides
Another study focused on the synthesis of polyamides from a new aromatic dicarboxylic acid derived from a xanthene unit, showcasing their high thermal stability and optical transparency. These materials' low moisture absorption and high transparency make them promising for use in optoelectronic devices and other applications where material clarity and stability are crucial (Guo et al., 2015).
Computational Study on Xanthene Derivatives
A computational analysis of xanthene and thioxanthene derivatives, including those with carboxamide functional groups, provided insights into their energetics and reactivity. This study contributes to the understanding of these compounds' electronic properties and their potential applications in designing new materials or chemical reactions (Freitas et al., 2013).
Xanthenes in Medicinal Chemistry
While focusing on applications beyond pharmacology, it's noteworthy that xanthenes, including derivatives like 9H-xanthene-9-carboxamide, have been reviewed for their synthetic strategies and biological activities. The review discusses the synthetic methodologies for xanthenes and their derivatives, emphasizing their broad spectrum of biological applications. Such information might indirectly inform material science and chemistry fields about the versatility and reactivity of xanthene-based compounds (Maia et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-15-9-3-4-10-16(15)22-20(23)19-13-7-1-5-11-17(13)24-18-12-6-2-8-14(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWZEWOMOSPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)
![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)
![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)
![3-({2-[1-(phenylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5565435.png)
![3-(2-oxo-2-{2-[2-(2-thienyl)ethyl]-1-piperidinyl}ethyl)-2,4-imidazolidinedione](/img/structure/B5565441.png)


![4-(1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5565473.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565506.png)

![4-tert-butyl-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5565527.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)